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Compound of Interest

Compound Name: 5-Hydroxy-1-methylpyrazole

CAS No.: 3310-35-8; 33641-15-5

Cat. No.: B2399436

Get Quote

Executive Summary & Compound Identity
5-Hydroxy-1-methylpyrazole is a critical heterocyclic scaffold used in the synthesis of

agrochemicals (e.g., Topramezone) and pharmaceuticals. Its structural analysis is complicated

by prototropic tautomerism, where the compound exists in equilibrium between an aromatic

"enol" form (OH-form) and a non-aromatic "keto" form (CH-form). The dominant tautomer is

strictly dictated by the solvent environment, making solvent selection the single most important

variable in spectroscopic analysis.
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Property Detail

IUPAC Name 1-Methyl-1H-pyrazol-5-ol

CAS Number 33641-15-5

Molecular Formula

Molecular Weight 98.10 g/mol

Key Characteristic
Solvent-dependent tautomerism (OH-form vs.

CH-form)

Tautomeric Equilibrium Analysis
Understanding the tautomerism is a prerequisite for interpreting the NMR and IR data.

Form A (OH-form): Dominates in polar aprotic solvents (e.g., DMSO-

) and the solid state. This form is aromatic.[1]

Form B (CH-form): Dominates in non-polar solvents (e.g.,

). This form contains a reactive methylene group at position 4 and a carbonyl at position 5.

Visualization of Tautomeric Pathways
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Caption: Tautomeric equilibrium shifts based on solvent polarity. The aromatic OH-form is

stabilized by hydrogen-bond accepting solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum changes drastically depending on the solvent. Researchers must report the

solvent used to avoid misidentification of the structure.
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H NMR Data (Proton)
In DMSO-

, the compound exists almost exclusively as the 5-hydroxy tautomer. The spectrum displays
characteristic aromatic coupling between H3 and H4.

Table 1:

H NMR in DMSO-

(OH-Form) | Position | Shift (

ppm) | Multiplicity | Integration | Coupling (

Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | OH | 11.05 | Broad Singlet | 1H | - | Hydroxyl
proton (C5-OH) | | H-3 | 7.16 | Doublet | 1H |

| Aromatic CH (C3) | | H-4 | 5.28 | Doublet | 1H |

| Aromatic CH (C4) | | N-Me | 3.56 | Singlet | 3H | - | N1-Methyl group |

In

, the equilibrium shifts toward the keto tautomer (1-methyl-2-pyrazolin-5-one). The H-4 proton
signal shifts upfield significantly as it becomes a methylene (

) group adjacent to a carbonyl.

Table 2:

H NMR in

(CH-Form) | Position | Shift (

ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | H-3 | 7.25 | Triplet (or br
s) | 1H | Imine-like CH (C3) | | N-Me | 3.30 | Singlet | 3H | N1-Methyl group | | H-4 | 3.25 |
Doublet/Singlet | 2H | Methylene (

)

to C=O |
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C NMR Data (Carbon)
Solvent: DMSO-

(OH-Form)

C-5 (C-OH):

156.0 ppm (Deshielded, aromatic C-O)

C-3 (CH):

138.5 ppm

C-4 (CH):

88.2 ppm (Shielded due to electron density from oxygen)

N-Me:

33.5 ppm

Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and characteristic

fragmentation patterns associated with the pyrazole ring.

Method: EI-MS (Electron Impact, 70 eV)

Molecular Ion (

):

98 (Base peak, 100%)

Key Fragments:

97 (

): Loss of hydrogen.
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69 (

) : Loss of CHO radical or

substructure.

54: Ring cleavage fragment.

41/42: Characteristic methyl-cyanide or hydrocarbon fragment.

Fragmentation Pathway Visualization
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Caption: Proposed EI-MS fragmentation pathway for 5-Hydroxy-1-methylpyrazole.

Infrared Spectroscopy (IR)
IR is the quickest method to determine the bulk tautomeric state (Solid vs. Solution).

Solid State (KBr Pellet): Typically exists as the OH-form (stabilized by intermolecular H-

bonding).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b2399436/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profile-of-5-hydroxy-1-methylpyrazole
https://www.benchchem.com/product/b2399436/docs?utm_src=pdf-body#technical-guide-spectroscopic-profile-of-5-hydroxy-1-methylpyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2399436?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


: 2500–3200

(Broad, H-bonded enol).

: 1580–1620

(Aromatic ring breathing).

Absence: Strong Carbonyl band >1680

is often weak or absent in the pure enol form.

Solution (

): Shows Keto-form characteristics.

: ~1700

(Strong pyrazolone carbonyl).

Experimental Protocol: Preparation for Analysis
To ensure reproducible spectral data, follow this isolation and preparation protocol.

Synthesis Source: Typically synthesized via the condensation of Methylhydrazine with Methyl

propiolate or Ethyl 3-ethoxyacrylate.

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.

Note: The compound may co-crystallize with water or solvents; dry thoroughly under high

vacuum (

mbar) at 40°C for 4 hours before weighing for NMR.

NMR Sample Prep:

For OH-Form: Dissolve 10 mg in 0.6 mL DMSO-

. Ensure the solvent is dry to see the sharp OH singlet; wet DMSO will broaden the OH
signal or exchange it with water (
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3.33).

For CH-Form: Dissolve 10 mg in 0.6 mL

. Run immediately to avoid potential decomposition or slow equilibration if traces of acid
are present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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